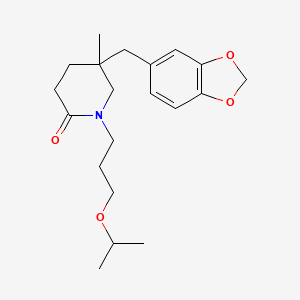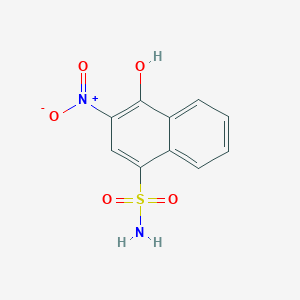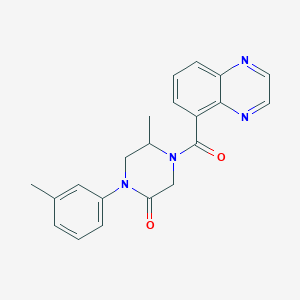![molecular formula C14H26N2O4S B5591157 N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5591157.png)
N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C14H26N2O4S and its molecular weight is 318.43 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.16132849 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hybrid Catalysts in Medicinal Synthesis
The synthesis of complex molecules like "N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide" often requires the use of hybrid catalysts to achieve the desired chemical transformations efficiently. Research by Parmar et al. (2023) highlights the importance of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries. These catalysts enable the development of lead molecules through diversified synthetic pathways, utilizing organocatalysts, metal catalysts, and green solvents, among others. This methodology could be applicable to the synthesis of complex compounds like the one , potentially facilitating the development of new pharmaceuticals or research tools (Parmar, Vala, & Patel, 2023).
Chiral Synthesis and Pharmacological Profile Improvement
The stereochemistry of pharmaceutical compounds plays a crucial role in their biological activity and pharmacokinetics. Research on the stereochemistry of phenylpiracetam and its derivatives by Veinberg et al. (2015) demonstrates the significance of enantiomerically pure compounds in enhancing pharmacological profiles. This research can provide insights into optimizing the synthesis and purification of "this compound" to ensure the highest biological efficacy and safety profile (Veinberg et al., 2015).
Sulfonamide Inhibitors in Drug Development
Sulfonamide compounds, including those with sulfonamide groups similar to the one in "this compound", are significant in the development of bacteriostatic antibiotics and other therapeutic agents. Research by Gulcin and Taslimi (2018) reviews the patent landscape for sulfonamide inhibitors, highlighting their broad therapeutic applications, including as antiviral, anticancer, and anti-inflammatory agents. This suggests potential research and development pathways for exploring the therapeutic applications of sulfonamide-based compounds (Gulcin & Taslimi, 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4S/c1-10(2)12-8-16(21(3,18)19)9-13(12)15-14(17)11-4-6-20-7-5-11/h10-13H,4-9H2,1-3H3,(H,15,17)/t12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHUUSQPUJPZNK-OLZOCXBDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NC(=O)C2CCOCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CN(C[C@@H]1NC(=O)C2CCOCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-ethoxyphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]methanesulfonamide](/img/structure/B5591081.png)
![2-[(5-nitro-1H-benzimidazol-1-yl)carbonyl]benzoic acid](/img/structure/B5591083.png)
![(1S*,5R*)-3-methyl-6-{5-[(phenylthio)methyl]-2-furoyl}-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5591089.png)
![N-benzyl-4-{[benzyl(methyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B5591092.png)


![{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B5591105.png)
![6-fluoro-2-{[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methyl}quinolin-4-ol](/img/structure/B5591111.png)
![1-[6-methyl-2-(methylamino)pyrimidin-4-yl]-4-(2-naphthyloxy)piperidine-4-carboxylic acid](/img/structure/B5591113.png)
![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-morpholin-4-ylacetamide](/img/structure/B5591120.png)
![6-(2-ethoxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5591126.png)

![N,N-dimethyl-1-(3-methylphenyl)-2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethanamine](/img/structure/B5591178.png)
![N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5591182.png)
